8,8-Difluoro-2-azaspiro[4.5]decan-1-one
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Overview
Description
8,8-Difluoro-2-azaspiro[4.5]decan-1-one is a chemical compound with the molecular formula C9H13F2NO . It has a molecular weight of 189.21 . The compound is characterized by a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to the carbon atoms at the 8th position .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13F2NO/c10-9(11)3-1-8(2-4-9)5-7(13)12-6-8/h1-6H2,(H,12,13) . This indicates the presence of nine carbon atoms, thirteen hydrogen atoms, two fluorine atoms, and one nitrogen atom in the molecule .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the current resources. For detailed information on the chemical reactions, it is suggested to refer to related peer-reviewed papers or technical documents .Physical and Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm^3, a boiling point of 218.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.5±3.0 kJ/mol and a flash point of 86.1±27.3 °C . The compound has a molar refractivity of 43.5±0.4 cm^3 and a molar volume of 159.0±5.0 cm^3 .Scientific Research Applications
Antiviral Applications
A series of compounds related to 1-thia-4-azaspiro[4.5]decan-3-ones, with modifications at C-2 and C-8, demonstrated inhibitory effects against human coronavirus 229E replication. The structural scaffold of these compounds suggests their potential for antiviral drug development, pointing to the versatility of the azaspiro[4.5]decan-1-one framework in synthesizing effective antiviral agents (Apaydın et al., 2019).
Synthetic and Medicinal Chemistry
The azaspiro[4.5]decan-1-one scaffold has been highlighted for its potential in synthetic and medicinal chemistry, particularly in the synthesis of organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides. Its usefulness as a bifunctional synthetic intermediate showcases the compound's versatility in various chemical synthesis applications (Feng-bao, 2006).
Antitubercular Drug Development
Structural studies of derivatives related to the azaspiro[4.5]decan-1-one framework have revealed promising antitubercular properties. These studies emphasize the compound's potential as a key structure in developing new antitubercular drug candidates, highlighting its significance in addressing tuberculosis (Richter et al., 2022).
Spiroaminals and Biological Activities
The azaspiro[4.5]decan-1-one core is found in natural or synthetic products with significant biological activities. The synthesis strategies and applications of these spiroaminals underline their importance in drug discovery and development, showcasing the broad potential of this chemical structure in synthesizing biologically active compounds (Sinibaldi & Canet, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 8,8-Difluoro-2-azaspiro[4.5]decan-1-one is the receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in the regulation of cell death and inflammation .
Mode of Action
This compound interacts with RIPK1, inhibiting its activity. This inhibition prevents the activation of necroptosis, a form of programmed cell death .
Biochemical Pathways
By inhibiting RIPK1, this compound affects the necroptosis pathway. This pathway is involved in various inflammatory diseases. The inhibition of RIPK1 leads to a decrease in necroptosis, reducing inflammation .
Result of Action
The molecular effect of this compound’s action is the inhibition of RIPK1. This inhibition prevents the activation of necroptosis. On a cellular level, this results in a reduction of cell death and inflammation .
Properties
IUPAC Name |
8,8-difluoro-2-azaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO/c10-9(11)3-1-8(2-4-9)5-6-12-7(8)13/h1-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBHNOQMDYCBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CCNC2=O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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